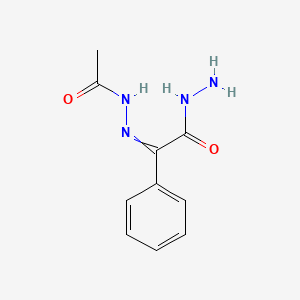![molecular formula C14H18N2 B8630385 1-[4-(dimethylamino)phenyl]cyclopentane-1-carbonitrile](/img/structure/B8630385.png)
1-[4-(dimethylamino)phenyl]cyclopentane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(dimethylamino)phenyl]cyclopentane-1-carbonitrile is an organic compound characterized by its unique structure, which includes a cyclopentane ring substituted with a cyano group and a dimethylaminophenyl group
Preparation Methods
The synthesis of 1-[4-(dimethylamino)phenyl]cyclopentane-1-carbonitrile typically involves several steps:
Starting Materials: The synthesis begins with cyclopentanone, which undergoes a series of reactions to introduce the cyano and dimethylaminophenyl groups.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with specific catalysts to facilitate the desired transformations.
Industrial Production: On an industrial scale, the production methods are optimized for efficiency and yield, often involving continuous flow processes and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
1-[4-(dimethylamino)phenyl]cyclopentane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions.
Major Products: The products of these reactions depend on the specific conditions and reagents used, but can include a wide range of functionalized derivatives.
Scientific Research Applications
1-[4-(dimethylamino)phenyl]cyclopentane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biological systems, particularly in the development of new pharmaceuticals and bioactive molecules.
Medicine: Its derivatives may have potential therapeutic applications, including as intermediates in the synthesis of drugs.
Industry: In industrial settings, it can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(dimethylamino)phenyl]cyclopentane-1-carbonitrile involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, influencing their activity.
Pathways Involved: It may affect biochemical pathways related to signal transduction, metabolism, and cellular regulation.
Comparison with Similar Compounds
1-[4-(dimethylamino)phenyl]cyclopentane-1-carbonitrile can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-Cyano-1-(4-methylaminophenyl)cyclopentane and 1-Cyano-1-(4-ethylaminophenyl)cyclopentane share structural similarities but differ in their substituents.
Uniqueness: The presence of the dimethylamino group in this compound imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Properties
Molecular Formula |
C14H18N2 |
|---|---|
Molecular Weight |
214.31 g/mol |
IUPAC Name |
1-[4-(dimethylamino)phenyl]cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C14H18N2/c1-16(2)13-7-5-12(6-8-13)14(11-15)9-3-4-10-14/h5-8H,3-4,9-10H2,1-2H3 |
InChI Key |
OHLNDKKGQPVYKU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2(CCCC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


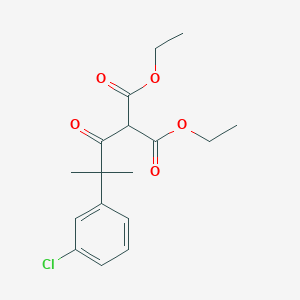
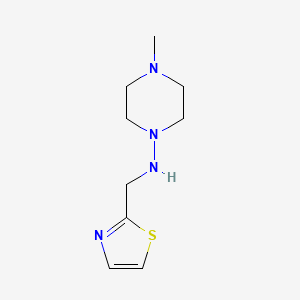
![6-Methoxy-1-oxaspiro[2,5]octane](/img/structure/B8630314.png)
![3-(1H-Imidazo[4,5-b]pyridin-2-yl)-2-methoxyphenol](/img/structure/B8630323.png)
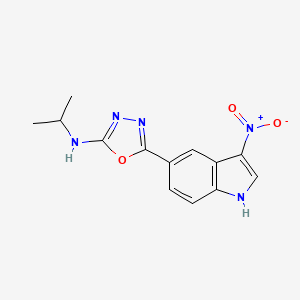
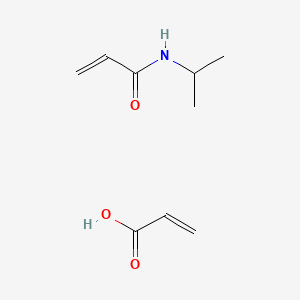
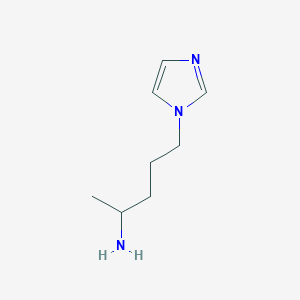

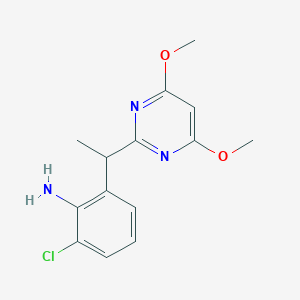
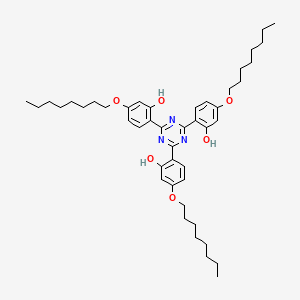
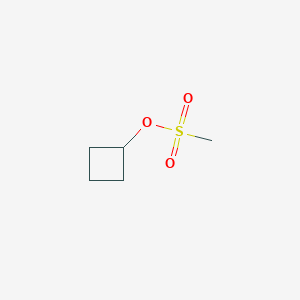
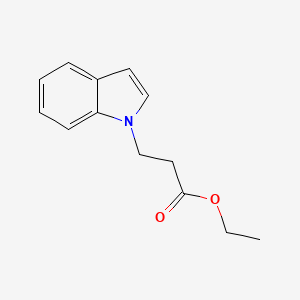
![[1-(2,6-dichloro-5-methoxypyrimidin-4-yl)oxycyclopropyl]methanol](/img/structure/B8630413.png)
